molecular formula C29H49NO3 B14655994 Octadecyl 4-benzamidobutanoate CAS No. 52558-67-5

Octadecyl 4-benzamidobutanoate

Cat. No.: B14655994
CAS No.: 52558-67-5
M. Wt: 459.7 g/mol
InChI Key: VTFSEVMPXKHECO-UHFFFAOYSA-N
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Description

Octadecyl 4-benzamidobutanoate: is an ester compound that combines an octadecyl group with a benzamidobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 4-benzamidobutanoate typically involves the esterification of 4-benzamidobutanoic acid with octadecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Hydrolysis: 4-benzamidobutanoic acid and octadecanol.

    Reduction: Corresponding alcohols.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Chemistry: Octadecyl 4-benzamidobutanoate is used as a model compound in studying esterification and hydrolysis reactions. Its long alkyl chain makes it suitable for investigating the behavior of surfactants and emulsifiers.

Biology: In biological research, this compound can be used to study the interactions between long-chain esters and biological membranes. It may also serve as a precursor for synthesizing biologically active molecules.

Medicine: this compound has potential applications in drug delivery systems due to its amphiphilic nature. It can be used to formulate lipid-based drug carriers that enhance the solubility and bioavailability of hydrophobic drugs.

Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it a valuable ingredient in lotions, creams, and other skincare products.

Mechanism of Action

The mechanism of action of Octadecyl 4-benzamidobutanoate involves its interaction with biological membranes. The long octadecyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This integration can affect the function of membrane-bound proteins and enzymes, influencing various cellular processes .

Comparison with Similar Compounds

    Octadecyl 4-aminobutanoate: Similar structure but with an amino group instead of a benzamido group.

    Octadecyl 4-hydroxybutanoate: Contains a hydroxy group instead of a benzamido group.

    Octadecyl 4-methylbutanoate: Features a methyl group in place of the benzamido group.

Uniqueness: Octadecyl 4-benzamidobutanoate is unique due to the presence of the benzamido group, which imparts distinct chemical and physical properties. This group can participate in hydrogen bonding and other interactions, making the compound suitable for specific applications in drug delivery and material science .

Properties

CAS No.

52558-67-5

Molecular Formula

C29H49NO3

Molecular Weight

459.7 g/mol

IUPAC Name

octadecyl 4-benzamidobutanoate

InChI

InChI=1S/C29H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-26-33-28(31)24-21-25-30-29(32)27-22-18-17-19-23-27/h17-19,22-23H,2-16,20-21,24-26H2,1H3,(H,30,32)

InChI Key

VTFSEVMPXKHECO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCNC(=O)C1=CC=CC=C1

Origin of Product

United States

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